

Spectroscopic data for "4-Penten-1-yl acetate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Penten-1-yl acetate

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Spectroscopic Analysis of 4-Penten-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Penten-1-yl acetate** (CAS No. 1576-85-8), a valuable compound in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining this data are also provided, along with a visual workflow of the analytical process.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Penten-1-yl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4-Penten-1-yl acetate**.

^1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~5.0	m	2H	-CH=CH ₂
~4.1	t	2H	-CH ₂ -O-
~2.1	m	2H	-CH ₂ -CH=CH ₂
~2.0	s	3H	CH ₃ -C(=O)-
~1.7	m	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~171.1	C=O
~137.9	-CH=CH ₂
~115.0	-CH=CH ₂
~64.2	-CH ₂ -O-
~30.2	-CH ₂ -CH=CH ₂
~28.0	-CH ₂ -CH ₂ -CH ₂ -
~21.0	CH ₃ -C(=O)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Penten-1-yl acetate** shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Wavenumber (cm ⁻¹)	Description	Functional Group
~3075	C-H stretch	Alkene (=C-H)
~2940	C-H stretch	Alkane (C-H)
~1740	C=O stretch	Ester (C=O)
~1640	C=C stretch	Alkene (C=C)
~1240	C-O stretch	Ester (C-O)
~910	=C-H bend	Alkene (=C-H out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of **4-Penten-1-yl acetate** is consistent with its molecular formula (C₇H₁₂O₂), which corresponds to a molecular weight of approximately 128.17 g/mol .[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
128	Low	[M] ⁺ (Molecular Ion)
68	High	[C ₅ H ₈] ⁺
43	Very High	[CH ₃ CO] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-Penten-1-yl acetate**.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-Penten-1-yl acetate** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
- ^{13}C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **4-Penten-1-yl acetate**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **4-Penten-1-yl**

acetate in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

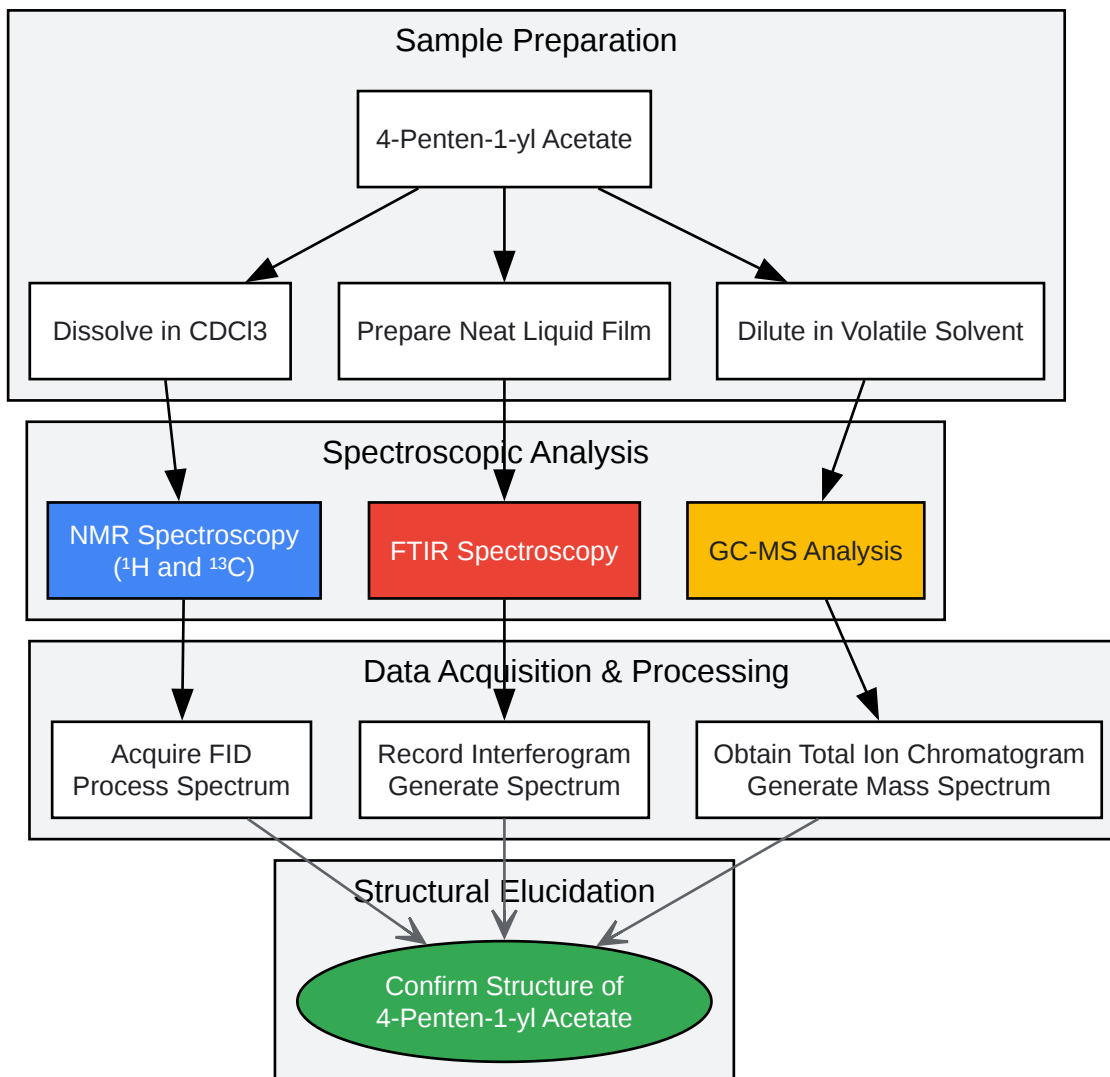
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Penten-1-yl acetate**.

Workflow for Spectroscopic Analysis of 4-Penten-1-yl Acetate



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Caption: Workflow for the spectroscopic analysis of **4-Penten-1-yl acetate**.

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References

- 1. 4-Pentenyl acetate | C₇H₁₂O₂ | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for "4-Penten-1-yl acetate" (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073742#spectroscopic-data-for-4-penten-1-yl-acetate-nmr-ir-mass-spec]

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